3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine
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Overview
Description
3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine: is an organic compound with the molecular formula C9H11BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine typically begins with the halogenation of pyridine derivatives.
Alkylation: The next step involves the alkylation of the halogenated pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium phosphate are typically used in these reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: This compound is structurally similar but lacks the 2-methylpropoxy group.
3-Bromo-5-chloro-2-fluoropyridine: Another similar compound with a fluorine atom instead of the 2-methylpropoxy group.
Uniqueness:
Functional Groups:
Properties
IUPAC Name |
3-bromo-5-chloro-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(10)3-7(11)4-12-9/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOMKFGPGBNJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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